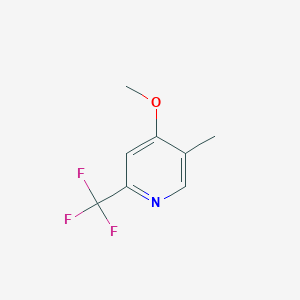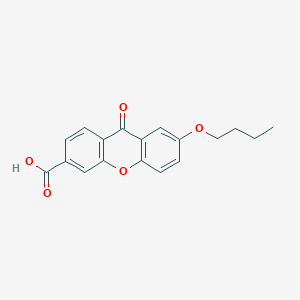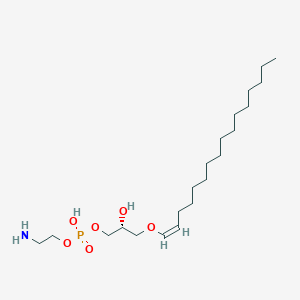
1-(1Z-hexadecenyl)-sn-glycero-3-phosphoethanolamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1Z-hexadecenyl)-sn-glycero-3-phosphoethanolamine is a phospholipid compound that plays a crucial role in various biological processes. It is a type of lysophosphatidylethanolamine, which is a subclass of phospholipids. These compounds are essential components of cell membranes and are involved in signaling pathways and membrane dynamics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1Z-hexadecenyl)-sn-glycero-3-phosphoethanolamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-hexadecenyl alcohol and sn-glycero-3-phosphoethanolamine.
Reaction Conditions: The 1-hexadecenyl alcohol is first converted to its corresponding alkyl halide using a halogenating agent such as thionyl chloride or phosphorus tribromide.
Alkylation: The alkyl halide is then reacted with sn-glycero-3-phosphoethanolamine under basic conditions to form the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
1-(1Z-hexadecenyl)-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are carried out under basic or acidic conditions depending on the nucleophile.
Major Products
The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted phospholipids with different functional groups.
科学研究应用
1-(1Z-hexadecenyl)-sn-glycero-3-phosphoethanolamine has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of phospholipids in various chemical reactions.
Biology: Plays a role in cell membrane structure and function, and is involved in signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to membrane dysfunction.
Industry: Used in the formulation of liposomes and other lipid-based delivery systems for drugs and cosmetics.
作用机制
The mechanism of action of 1-(1Z-hexadecenyl)-sn-glycero-3-phosphoethanolamine involves its incorporation into cell membranes, where it influences membrane fluidity and dynamics. It interacts with various proteins and enzymes, modulating their activity and affecting signaling pathways. The compound’s molecular targets include membrane-bound receptors and enzymes involved in lipid metabolism.
相似化合物的比较
Similar Compounds
1-(1Z-hexadecenyl)-sn-glycero-3-phosphocholine: Another lysophospholipid with a similar structure but with a choline head group instead of ethanolamine.
1-(1Z-hexadecenyl)-sn-glycero-3-phosphoserine: Similar structure with a serine head group.
1-(1Z-hexadecenyl)-sn-glycero-3-phosphoinositol: Similar structure with an inositol head group.
Uniqueness
1-(1Z-hexadecenyl)-sn-glycero-3-phosphoethanolamine is unique due to its ethanolamine head group, which imparts distinct biochemical properties. It is more involved in signaling pathways related to cell growth and apoptosis compared to its choline and serine counterparts.
属性
CAS 编号 |
174062-72-7 |
|---|---|
分子式 |
C21H44NO6P |
分子量 |
437.6 g/mol |
IUPAC 名称 |
2-aminoethyl [(2R)-3-[(Z)-hexadec-1-enoxy]-2-hydroxypropyl] hydrogen phosphate |
InChI |
InChI=1S/C21H44NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-26-19-21(23)20-28-29(24,25)27-18-16-22/h15,17,21,23H,2-14,16,18-20,22H2,1H3,(H,24,25)/b17-15-/t21-/m1/s1 |
InChI 键 |
QYTPGOPLNFESQC-NUTQULCTSA-N |
手性 SMILES |
CCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)(O)OCCN)O |
规范 SMILES |
CCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)O |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


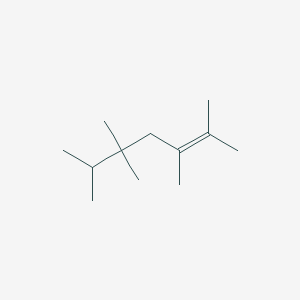
![6-Bromo-5-hydroxy-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14130388.png)
![1-(Butylamino)-3-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]propan-2-ol](/img/structure/B14130392.png)

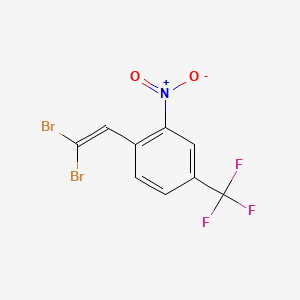
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(N,N-dipropylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B14130405.png)
![3-Fluorobenzo[c]chromen-6-one](/img/structure/B14130411.png)

![1-isopropyl-5-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14130433.png)
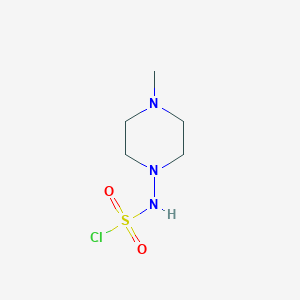
dimethylsilane](/img/structure/B14130440.png)
